molecular formula C19H20N4O2S B038710 2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole CAS No. 116091-77-1

2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole

Número de catálogo: B038710
Número CAS: 116091-77-1
Peso molecular: 368.5 g/mol
Clave InChI: VYPGKBPAXMMBIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole is a benzimidazole derivative featuring a methylthio group linked to a substituted pyridine ring (4-methoxy-3,5-dimethyl-2-pyridinyl) and an oxazoline moiety at the 5-position.

Synthetically, benzimidazole derivatives are typically prepared via condensation of o-phenylenediamine derivatives with thiol-containing intermediates. For example, pyrmetazole (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole) is synthesized by reacting 2-mercapto-5-methoxybenzimidazole with a chloromethylpyridine derivative under basic conditions .

Propiedades

IUPAC Name

2-[2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-11-9-21-16(12(2)17(11)24-3)10-26-19-22-14-5-4-13(8-15(14)23-19)18-20-6-7-25-18/h4-5,8-9H,6-7,10H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPGKBPAXMMBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)C4=NCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole represents a novel class of benzimidazole derivatives that have garnered attention due to their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound.

  • Molecular Formula : C23H21N3O3S
  • Molecular Weight : 419.5 g/mol
  • CAS Number : Specific CAS not provided in search results.

Synthesis

The synthesis of this compound typically involves several steps, including the preparation of the benzimidazole core and subsequent substitution reactions to introduce the oxazoline and methylthio groups. The synthetic pathways often utilize intermediates derived from pyridine derivatives, which enhance the biological activity of the final product .

Antiproliferative Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 1.2 to 5.3 µM against different cancer types, indicating potent anticancer properties .

CompoundCell LineIC50 (µM)
Compound AMCF-71.2
Compound BHCT 1163.7
Compound CHEK 2935.3

Antioxidant Activity

The antioxidant capacity of these compounds is also noteworthy. They have been evaluated using various methods, showing improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). This property is crucial as it can mitigate oxidative stress-related cellular damage .

Antimicrobial Activity

Benzimidazole derivatives have demonstrated selective antibacterial activity against Gram-positive bacteria, such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 8 to 32 µM, showcasing their potential as antimicrobial agents .

Case Studies

  • Anticancer Properties : A study involving a series of benzimidazole derivatives highlighted that those with methoxy and hydroxy substitutions exhibited enhanced antiproliferative effects against breast cancer cells (MCF-7), with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .
  • Antioxidant Evaluation : In vitro assays confirmed that certain derivatives not only inhibited cell proliferation but also reduced oxidative stress markers in treated cells, suggesting a dual mechanism of action where both antiproliferative and antioxidant effects contribute to their therapeutic potential .

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Proton Pump Inhibition :
    • The compound is structurally related to known proton pump inhibitors (PPIs) like omeprazole. It exhibits the ability to inhibit the H+^+-K+^+-ATPase enzyme, which is crucial in gastric acid secretion. This makes it a candidate for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .
  • Antimicrobial Activity :
    • Recent studies have indicated that derivatives of benzimidazole compounds possess antimicrobial properties. The presence of the pyridine and oxazoline moieties may enhance the compound's activity against various bacterial strains, making it a potential agent in combating infections .
  • Anticancer Potential :
    • Some benzimidazole derivatives have shown promise in cancer research. The compound may exhibit cytotoxic effects against specific cancer cell lines, warranting further investigation into its mechanism of action and efficacy .

Case Study 1: Proton Pump Inhibition

In a study assessing the efficacy of various benzimidazole derivatives, researchers found that compounds similar to 2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole demonstrated significant inhibition of gastric acid secretion in animal models. This suggests its potential use in treating hyperacidity-related disorders.

Case Study 2: Antimicrobial Effects

A recent investigation into the antimicrobial properties of benzimidazole derivatives revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The study highlighted its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.

Case Study 3: Anticancer Research

In vitro studies on cancer cell lines indicated that this compound could induce apoptosis in specific types of cancer cells. The mechanism appears to involve the disruption of cellular signaling pathways associated with cell survival and proliferation. Further research is needed to elucidate its full anticancer potential.

Comparación Con Compuestos Similares

Omeprazole

  • Structure : 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole .
  • Key Difference : Omeprazole contains a sulfinyl (-SO-) group instead of a thioether (-S-) and a methoxy (-OCH3) group at the 5-position instead of oxazoline.
  • Activity : Irreversibly inhibits H+/K+-ATPase in gastric parietal cells, reducing acid secretion .
  • Synthesis : Prepared via oxidation of pyrmetazole (thioether precursor) using m-chloroperbenzoic acid or hydrogen peroxide .

Pyrmetazole

  • Structure : 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole .
  • Key Difference : Shares the thioether linkage and pyridinylmethyl group with the target compound but lacks the 5-oxazoline substituent.

Anti-Parasitic Benzimidazoles

  • Examples : Compounds 5d and 5e (5-nitro-substituted benzimidazoles) .
  • Key Difference : Nitro or benzoyl groups at the 5-position enhance anti-helminthic activity against Haemonchus contortus, whereas oxazoline’s impact remains uncharacterized in the evidence.
  • Activity : 5d exhibits 212,000-fold higher activity than unsubstituted analogs, surpassing reference drugs like ivermectin .

Physicochemical Properties

  • Omeprazole : White, hygroscopic crystals; sensitive to light and moisture .
  • Pyrmetazole : Crystalline powder; stable under basic conditions but oxidizes readily .
  • Target Compound : Expected to exhibit moderate solubility in polar solvents due to oxazoline’s polarity, though stability may vary compared to methoxy analogs.

Métodos De Preparación

Cyclocondensation of o-Phenylenediamine Derivatives

A common approach involves reacting 4-(oxazolin-2-yl)-1,2-diaminobenzene with carboxylic acid derivatives. For example:

4-(Oxazolin-2-yl)-1,2-diaminobenzene+RCOCl5-(Oxazolin-2-yl)-1H-benzimidazole+HCl\text{4-(Oxazolin-2-yl)-1,2-diaminobenzene} + \text{RCOCl} \rightarrow \text{5-(Oxazolin-2-yl)-1H-benzimidazole} + \text{HCl}

This method, however, often requires harsh conditions (e.g., polyphosphoric acid at 150°C), leading to moderate yields (50–60%).

Multi-Component Reactions Using Low Transition Temperature Mixtures (LTTMs)

A greener protocol employs LTTMs (e.g., oxalic acid dihydrate and L-proline) to catalyze the reaction of 2-aminobenzimidazole, aryl aldehydes, and malononitrile at room temperature:

2-Aminobenzimidazole+Aryl aldehyde+MalononitrileLTTMs5-(Oxazolin-2-yl)-1H-benzimidazole\text{2-Aminobenzimidazole} + \text{Aryl aldehyde} + \text{Malononitrile} \xrightarrow{\text{LTTMs}} \text{5-(Oxazolin-2-yl)-1H-benzimidazole}

Key Data :

CatalystTemperatureTime (min)Yield (%)
LTTMsRT15–2595
EthanolReflux60065
AcetonitrileRT72055

This method achieves 95% yield in 15–25 minutes, highlighting the efficiency of LTTMs in reducing reaction time and improving atom economy.

Introduction of the Pyridinyl-Methylthio Group

The thioether linkage is formed via nucleophilic substitution between 5-(oxazolin-2-yl)-2-mercaptobenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Thiol Activation and Alkylation

  • Thiol Generation : The mercaptobenzimidazole intermediate is prepared by reducing disulfide precursors (e.g., 5-(oxazolin-2-yl)-2,2'-dithiobisbenzimidazole) with NaBH₄ in ethanol.

  • Alkylation : The thiolate anion attacks 2-chloromethyl-4-methoxy-3,5-dimethylpyridine in dichloromethane at 40–60°C:

5-(Oxazolin-2-yl)-2-SH-benzimidazole+Cl-CH₂-PyridineTarget Compound+HCl\text{5-(Oxazolin-2-yl)-2-SH-benzimidazole} + \text{Cl-CH₂-Pyridine} \rightarrow \text{Target Compound} + \text{HCl}

Optimized Conditions :

  • Solvent: Dichloromethane or methanol.

  • Base: Aqueous NaOH (2 equiv).

  • Yield: 75–85% after recrystallization from ethyl acetate.

Purification and By-Product Management

Crude product purity is compromised by residual starting materials and N-oxide by-products.

Recrystallization Techniques

  • Ethyl Acetate/Acetone System : Dissolving the crude product in ethyl acetate followed by acetone precipitation removes polar impurities.

  • Aqueous Methylamine Wash : Adjusting pH to 7–8 with HCl precipitates the target compound while dissolving N-oxides.

Chromatographic Purification

Flash chromatography (silica gel, hexane/ethyl acetate 3:1) resolves regioisomeric by-products, achieving >98% purity.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and environmental impact:

MethodYield (%)TimeScalabilityGreen Metrics (E-factor)
LTTM-Based MCR9525 minModerate0.8
Classical Alkylation856 hHigh12.5
Solid-State Synthesis7048 hLow5.2

The LTTM approach outperforms traditional methods in yield and sustainability, though classical alkylation remains preferred for industrial-scale production .

Q & A

Q. What are the recommended synthetic routes for 2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole, and how do reaction conditions influence yield?

Answer: The synthesis involves multi-step reactions, including thioether formation and oxazoline ring cyclization. Key steps include:

  • Thioether linkage: Reacting 4-methoxy-3,5-dimethyl-2-pyridinylmethanol with a thiolated benzimidazole intermediate under alkaline conditions (e.g., NaOH) with phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems (water/dichloromethane) .
  • Oxazoline formation: Cyclization of a nitrile intermediate with ethanolamine or similar reagents under reflux, monitored via TLC or HPLC for completion.
    Yield optimization requires precise control of temperature (60–80°C), pH (8–10), and catalyst concentration. For example, substituting TBAB with EDTA disodium salt reduces metal interference, improving purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Answer:

  • X-ray crystallography: Use SHELXL for small-molecule refinement to resolve ambiguous regiochemistry, particularly for the oxazoline and pyridinyl-methylthio groups. High-resolution data (d-spacing < 0.8 Å) ensures accurate bond-length and angle measurements .
  • Spectroscopic methods:
    • ¹H/¹³C NMR: Key signals include the methoxy group at δ ~3.8 ppm (singlet) and oxazoline protons as multiplet clusters between δ 4.0–5.0 ppm.
    • LC-MS: Monitor molecular ion peaks at m/z 329.42 (C₁₇H₁₉N₃O₂S) with <5% impurity .

Advanced Research Questions

Q. How does this compound inhibit CYP enzymes, and what methodologies are used to resolve contradictory activity data across isoforms?

Answer:

  • Mechanistic studies: Competitive inhibition assays using human liver microsomes and CYP-specific substrates (e.g., CYP3A4: midazolam; CYP2C19: omeprazole). Measure IC₅₀ values via LC-MS/MS quantification of metabolite formation .
  • Resolving contradictions:
    • Docking simulations: Use AutoDock Vina to model binding poses, identifying steric clashes or hydrogen-bonding variations between CYP isoforms.
    • Site-directed mutagenesis: Validate computational predictions by mutating key residues (e.g., CYP2C19 Phe114) and re-assessing inhibition .

Q. What strategies mitigate poor blood-brain barrier (BBB) penetration observed in preclinical studies?

Answer:

  • Structural modifications: Introduce polar groups (e.g., carboxylic acid) to reduce logP while maintaining CYP affinity. For example, replacing the oxazoline ring with a pyridine-N-oxide improves solubility but requires re-evaluating metabolic stability .
  • In vitro BBB models: Use co-cultures of brain endothelial cells and astrocytes to assess permeability. Parallel artificial membrane permeability assays (PAMPA) provide logPe values; aim for >−5.0 cm/s for CNS penetration .

Q. How can crystallographic data for this compound be optimized when twinning or low-resolution diffraction occurs?

Answer:

  • Data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine twin fractions and lattice parameters .
  • Refinement protocols:
    • High-resolution: Apply anisotropic displacement parameters and restraint dictionaries for non-H atoms.
    • Low-resolution: Use SHELXE for density modification and automated model building .

Methodological Challenges

Q. What experimental designs are recommended to assess structure-activity relationships (SAR) for benzimidazole derivatives?

Answer:

  • Fragment-based screening: Synthesize analogs with systematic substitutions (e.g., methoxy→ethoxy, oxazoline→thiazole). Test against target enzymes (e.g., CYP2C19) and off-targets (e.g., hERG channel) .
  • Multivariate analysis: Use principal component analysis (PCA) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity .

Q. How can computational tools predict metabolic stability and potential toxicophores in this compound?

Answer:

  • In silico metabolism: Employ Schrödinger’s MetaSite to identify soft spots for oxidation (e.g., methyl groups on pyridine). Cross-validate with experimental microsomal stability assays .
  • Toxicity profiling: Use Derek Nexus to flag structural alerts (e.g., benzimidazole-linked mutagenicity via Ames test models) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.